molecular formula C24H23N5O B6424873 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea CAS No. 2034383-73-6

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea

Cat. No.: B6424873
CAS No.: 2034383-73-6
M. Wt: 397.5 g/mol
InChI Key: QVFRHVXUQXHGBF-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Diphenylmethyl Group: This step involves the reaction of a benzyl halide with a suitable nucleophile.

    Attachment of the Pyrazolyl-Pyridinyl Moiety: This can be done through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-29-17-22(16-27-29)21-12-18(13-25-15-21)14-26-24(30)28-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,15-17,23H,14H2,1H3,(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRHVXUQXHGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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